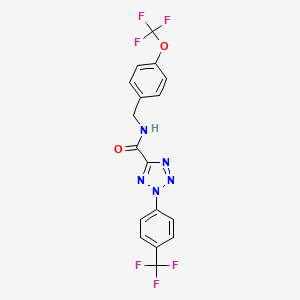

N-(4-(trifluoromethoxy)benzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Description

N-(4-(Trifluoromethoxy)benzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a synthetic small molecule characterized by a tetrazole core substituted with a 4-(trifluoromethoxy)benzyl group at the N1-position and a 4-(trifluoromethyl)phenyl group at the C2-position. The trifluoromethoxy (CF₃O) and trifluoromethyl (CF₃) substituents are electron-withdrawing groups that enhance metabolic stability and influence lipophilicity, making such compounds candidates for therapeutic or agrochemical applications .

Properties

IUPAC Name |

N-[[4-(trifluoromethoxy)phenyl]methyl]-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F6N5O2/c18-16(19,20)11-3-5-12(6-4-11)28-26-14(25-27-28)15(29)24-9-10-1-7-13(8-2-10)30-17(21,22)23/h1-8H,9H2,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNFLBDCWUGNKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F6N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials

Mode of Action

The compound might interact with its targets through the trifluoromethylation of carbon-centered radical intermediates. This process could lead to changes in the target’s function, but the exact mechanism remains to be elucidated.

Biological Activity

N-(4-(trifluoromethoxy)benzyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure

The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of trifluoromethyl and trifluoromethoxy groups enhances the lipophilicity and metabolic stability of the compound, potentially contributing to its biological effects.

-

Enzyme Inhibition :

- The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. For instance, tetrazole derivatives are often explored for their ability to inhibit phosphodiesterases (PDEs), which are implicated in various conditions such as asthma and erectile dysfunction.

-

Antiproliferative Effects :

- In vitro studies have demonstrated that similar compounds exhibit antiproliferative activity against cancer cell lines. The tetrazole moiety may interact with cellular targets leading to apoptosis or cell cycle arrest.

-

Antimicrobial Activity :

- Compounds with tetrazole rings have been reported to possess antimicrobial properties, potentially acting through disruption of microbial membrane integrity or inhibition of essential microbial enzymes.

Cancer Research

Recent studies have evaluated the efficacy of related tetrazole compounds against various cancer cell lines:

- Cell Lines Tested :

- L1210 (murine leukemia), CEM (human T-lymphocyte), HeLa (cervical carcinoma).

- Results :

Antimicrobial Studies

The compound's potential antimicrobial activity has been assessed against various pathogens:

- Pathogens Tested :

- Staphylococcus aureus, Escherichia coli.

- Results :

Case Studies

- In Vivo Studies :

- Clinical Implications :

Data Summary

Chemical Reactions Analysis

Reactivity of the Tetrazole Ring

The tetrazole ring (2H-tetrazole) is a nitrogen-rich heterocycle prone to electrophilic substitution and ring-opening reactions. Key transformations include:

Notable Findings :

-

The tetrazole ring’s stability under acidic conditions enables selective functionalization of other moieties (e.g., trifluoromethoxy groups) without ring degradation.

-

Fluorinated substituents enhance electron-withdrawing effects, increasing the tetrazole’s susceptibility to nucleophilic attack .

Carboxamide Group Transformations

The carboxamide (-CONH-) group participates in hydrolysis and coupling reactions:

Example :

Under basic hydrolysis (NaOH, H₂O/EtOH), the carboxamide cleaves to form 2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxylic acid and 4-(trifluoromethoxy)benzylamine .

Fluorinated Substituent Reactivity

The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups influence reactivity through steric and electronic effects:

Critical Observations :

-

The -CF₃ group stabilizes intermediates in palladium-catalyzed couplings, improving yields in biphenyl syntheses .

-

-OCF₃ enhances metabolic stability but limits solubility in aqueous media.

Stability and Degradation Pathways

Comparative Reactivity with Analogues

A comparison with structurally related compounds highlights distinct behaviors:

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogs from the evidence:

Key Observations :

- Substituent Position : The position of the CF₃O group (e.g., 4-CF₃O-benzyl vs. 2-CF₃O-phenyl in ) significantly alters steric and electronic interactions, impacting target binding and metabolic pathways.

- Polarity vs. Lipophilicity : Hydroxyl or carboxylic acid groups (e.g., ) improve aqueous solubility but may reduce membrane permeability compared to fully halogenated analogs.

Q & A

Q. What experimental approaches can elucidate the compound's mechanism of action in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.